(1-Nitrosopiperidin-4-yl)methanol is a chemical compound with the molecular formula . It is classified as a nitrosamine, which are organic compounds containing a nitroso group () attached to a nitrogen atom. Nitrosamines are often studied due to their potential biological effects, including carcinogenic properties.
The compound can be synthesized from piperidine derivatives. The nitrosation of piperidine leads to the formation of nitrosopiperidines, which can subsequently be modified to obtain (1-Nitrosopiperidin-4-yl)methanol.
The synthesis of (1-Nitrosopiperidin-4-yl)methanol typically involves the following steps:
The reactions are usually carried out under controlled temperatures and pH levels to ensure high yields and purity of the final product. The reaction conditions, including concentration and temperature, can significantly affect the efficiency of the synthesis.
The molecular structure of (1-Nitrosopiperidin-4-yl)methanol includes a piperidine ring with a nitroso group at the first position and a hydroxymethyl group at the fourth position.
(1-Nitrosopiperidin-4-yl)methanol can undergo various chemical reactions:
The stability of (1-Nitrosopiperidin-4-yl)methanol is influenced by environmental factors such as temperature and pH, which can lead to its degradation or transformation into other compounds.
The mechanism of action for (1-Nitrosopiperidin-4-yl)methanol primarily revolves around its role as a potential alkylating agent. Nitrosamines can interact with nucleophilic sites in biological molecules, leading to modifications that may result in mutagenic or carcinogenic effects.
Relevant data indicates that nitrosamines are generally considered hazardous due to their potential carcinogenic properties.
(1-Nitrosopiperidin-4-yl)methanol has several scientific applications:
This compound exemplifies the importance of understanding both its synthetic pathways and biological implications within medicinal chemistry and toxicology fields.
Nitrosamines are potent genotoxic agents characterized by a nitroso (N–N=O) group bonded to an amine. Their detection in pharmaceuticals traces back to 2018, when N-nitrosodimethylamine (NDMA) was identified in angiotensin II receptor blockers, triggering global regulatory actions. These impurities form via nitrosation reactions between secondary/tertiary amines and nitrosating agents (e.g., nitrites under acidic conditions). Piperidine-derived nitrosamines, such as (1-Nitrosopiperidin-4-yl)methanol, represent a critical subclass due to the prevalence of piperidine moieties in active pharmaceutical ingredients (APIs) [4] [6] [8].
Nitrosopiperidine impurities arise during API synthesis or drug product storage. Piperidine rings—present in >20 drug classes—are vulnerable to nitrosation when exposed to nitrites in reagents, solvents, or excipients. Key formation pathways include:
(1-Nitrosopiperidin-4-yl)methanol exemplifies such impurities, originating from nitrosation of 4-piperidinemethanol precursors during manufacturing. Its detection necessitates analytical controls throughout synthesis, particularly for drugs like antipsychotics or antivirals containing piperidine scaffolds [7].
Regulatory agencies classify nitrosamines as "cohort of concern" compounds under ICH M7(R2) due to their mutagenic and carcinogenic potential. Acceptable Intake (AI) limits are established using two primary approaches:
Table 1: Regulatory AI Determination Strategies for Nitrosamines
Method | Basis | AI Examples |
---|---|---|
Compound-Specific Assessment | Carcinogenicity data from animal studies | N-Nitroso-benzathine: 26.5 ng/day [3] |
Carcinogenic Potency Categorization Approach (CPCA) | Structural analogy/predicted potency | Potency Category 5: 1,500 ng/day (e.g., N-Nitroso-ribociclib-2) [3] |
The FDA’s CPCA categorizes nitrosamines into five potency tiers based on α-hydroxylation metabolic activation. N-Nitroso derivatives of secondary amines like piperidine typically fall into Categories 3–5, corresponding to AIs of 400–1,500 ng/day. If potency data is unavailable, the default AI is 26.5 ng/day [3] [8]. The EMA mandates risk assessments for all marketed products, requiring analytical testing if nitrosamine formation is plausible [4] [6].
Structural and Chemical Profile
Analytical Detection and Challenges
Confirmatory testing requires advanced techniques:
Table 2: Contamination Pathways and Control Points
Risk Source | Mitigation Strategy | Relevance to (1-Nitrosopiperidin-4-yl)methanol |
---|---|---|
Nitrite in excipients | Use alternative antioxidants (e.g., ascorbate) | Prevents nitrosation of 4-piperidinemethanol during drug storage [6] |
Recovered solvents | Strict supplier audits; avoid reuse in amine synthesis | Eliminates cross-contamination with nitrosating agents [8] |
Low-pH formulation | Adjust pH to >4; use buffers | Inhibits nitrosation kinetics [6] |
Regulatory Significance
This compound serves as a surrogate for validating analytical methods (e.g., HPLC-UV, GC-MS) due to its structural similarity to API-derived nitrosamines. Its detection in stability studies indicates inadequate control of nitrosation risks during manufacturing or storage [3] [6].
Table 3: Analytical Thresholds for Nitrosamine Monitoring
Parameter | FDA Recommendation | EMA Requirement |
---|---|---|
Limit of Quantitation | ≤30% of AI limit | ≤10 ppb |
Method Validation | Specificity, sensitivity, robustness | ICH Q2(R1) compliance |
Testing Frequency | Per batch for at-risk APIs | Annual product review |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4